molecular formula C12H15N3 B2815092 Phenyl(piperazin-1-yl)acetonitrile CAS No. 460720-86-9

Phenyl(piperazin-1-yl)acetonitrile

Cat. No.: B2815092
CAS No.: 460720-86-9
M. Wt: 201.273
InChI Key: BHGROGKAGDDTQA-UHFFFAOYSA-N
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Description

Phenyl(piperazin-1-yl)acetonitrile is an organic compound that features a phenyl group attached to a piperazine ring, which is further connected to an acetonitrile group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Mechanism of Action

Target of Action

Phenyl(piperazin-1-yl)acetonitrile primarily targets the D3 dopamine receptor and monoacylglycerol lipase (MAGL) . The D3 dopamine receptor plays a crucial role in the reward system, making it a potential therapeutic target for substance use disorders . MAGL, on the other hand, is involved in the degradation of endocannabinoids, and its inhibition can activate the endocannabinoid system .

Mode of Action

This compound interacts with its targets in a specific manner. It binds to the D3 dopamine receptor with high selectivity over the D2 receptor . This binding can potentially interfere with the normal operation of the mesocorticolimbic dopamine system . As for MAGL, the compound acts as a reversible inhibitor , which means it can bind to and dissociate from the enzyme without permanently altering it.

Biochemical Pathways

The interaction of this compound with the D3 dopamine receptor can affect the dopamine signaling pathway . This could lead to an amplification of dopamine signaling and potentially create a euphoria linked to substance abuse . Its interaction with MAGL, meanwhile, can affect the endocannabinoid system by preventing the degradation of endocannabinoids . This could lead to an increase in endocannabinoid levels and activation of the endocannabinoid system .

Pharmacokinetics

It’s noted that some derivatives of the compound have been found to be more soluble than the initial lead compound . Solubility is a key factor in determining a drug’s bioavailability, as it influences the drug’s ability to be absorbed into the bloodstream.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. By binding to the D3 dopamine receptor, it could potentially alter dopamine signaling . Its inhibition of MAGL could lead to an increase in endocannabinoid levels, which could have various effects depending on the specific endocannabinoid system pathways activated .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl(piperazin-1-yl)acetonitrile typically involves the reaction of piperazine with phenylacetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperazine, followed by nucleophilic substitution with phenylacetonitrile .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Phenyl(piperazin-1-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl(piperazin-1-yl)acetone, while reduction could produce phenyl(piperazin-1-yl)ethanol .

Scientific Research Applications

Phenyl(piperazin-1-yl)acetonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl(piperazin-1-yl)acetonitrile is unique due to the combination of the phenyl, piperazine, and acetonitrile groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

2-phenyl-2-piperazin-1-ylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c13-10-12(11-4-2-1-3-5-11)15-8-6-14-7-9-15/h1-5,12,14H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGROGKAGDDTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C#N)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460720-86-9
Record name 2-phenyl-2-(piperazin-1-yl)acetonitrile
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